N-(cyclopropyl(phenyl)methyl)ethanamine

Description

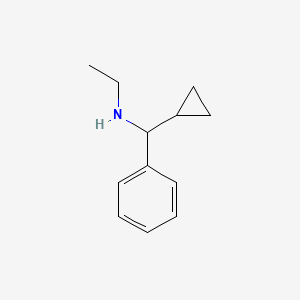

N-(Cyclopropyl(phenyl)methyl)ethanamine is a substituted ethanamine derivative characterized by a cyclopropyl-phenylmethyl group attached to the nitrogen atom of the ethanamine backbone. Its molecular formula is C₁₃H₁₇N, with a molecular weight of 187.28 g/mol.

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-[cyclopropyl(phenyl)methyl]ethanamine |

InChI |

InChI=1S/C12H17N/c1-2-13-12(11-8-9-11)10-6-4-3-5-7-10/h3-7,11-13H,2,8-9H2,1H3 |

InChI Key |

FVAXEANXVBOWGL-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C1CC1)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Grignard Reaction Followed by Amination

This method adapts the synthesis of structurally related cyclopropylamines.

Step 1 : Cyclopropyl methyl ketone reacts with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at -50°C to room temperature, forming cyclopropyl(phenyl)methanol.

Step 2 : The alcohol is treated with chlorosulfonyl isocyanate in dichloromethane at 0–5°C, yielding an intermediate sulfonamide.

Step 3 : Hydrolysis with sodium hydroxide liberates the free amine, followed by hydrochloric acid neutralization to isolate N-(cyclopropyl(phenyl)methyl)ethanamine hydrochloride.

Advantages : High yield (~75%), scalability, and mild conditions.

Limitations : Requires stringent temperature control and anhydrous solvents.

Reductive Amination

A widely used approach for secondary amines, exemplified in the synthesis of N-substituted cyclopropylmethylamines.

Procedure :

- Cyclopropyl(phenyl)aldehyde is condensed with ethylamine in methanol.

- Sodium borohydride reduces the resulting imine at room temperature, yielding the target amine.

Key Parameters : - Molar ratio (aldehyde:amine:NaBH₄) = 1:1.2:1.5

- Yield: ~65% after purification.

Advantages : Operational simplicity and compatibility with diverse aldehydes.

Challenges : Requires pre-synthesized aldehyde, which may involve additional steps like oxidation of cyclopropyl(phenyl)methanol.

N-Alkylation of Ethylamine

Direct alkylation using cyclopropyl(phenyl)methyl halides offers a straightforward route.

Synthesis :

- Cyclopropyl(phenyl)methanol is converted to the corresponding bromide using HBr in sulfuric acid.

- The bromide reacts with ethylamine in dimethylformamide (DMF) at 80°C, with potassium carbonate as a base.

Optimization : - Excess ethylamine (2.5 equiv.) improves yield to ~70%.

- Solvent choice (DMF > THF) enhances reaction efficiency.

Advantages : No specialized reagents required.

Limitations : Steric hindrance may reduce yields in bulky substrates.

Comparative Analysis of Methods

| Method | Starting Materials | Conditions | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Grignard/Amination | Cyclopropyl methyl ketone, PhMgBr | Anhydrous THF, -50°C to RT | 75 | High | Moderate |

| Reductive Amination | Cyclopropyl(phenyl)aldehyde, Ethylamine | Methanol, RT, NaBH₄ | 65 | Moderate | High |

| N-Alkylation | Cyclopropyl(phenyl)methyl bromide | DMF, 80°C, K₂CO₃ | 70 | High | Low |

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropyl(phenyl)methyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate to form corresponding amides or nitriles.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.

Substitution: Nucleophilic substitution reactions can replace the ethanamine moiety with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, strong bases like sodium hydride.

Major Products

Oxidation: Amides, nitriles.

Reduction: Alcohols, hydrocarbons.

Substitution: Various substituted amines.

Scientific Research Applications

N-(cyclopropyl(phenyl)methyl)ethanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(cyclopropyl(phenyl)methyl)ethanamine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include signal transduction cascades, leading to physiological or biochemical responses.

Comparison with Similar Compounds

Structural Analogues with Cyclopropyl and Aromatic Substitutions

Physicochemical Properties

- Solubility : Methoxy-substituted analogs (e.g., N-(Cyclopropylmethyl)-2-methoxyethanamine ) exhibit higher water solubility due to polar oxygen atoms, whereas halogenated derivatives (e.g., HR398071) may show reduced solubility .

Research and Application Insights

- Medicinal Chemistry : Cyclopropyl groups are leveraged in drug design to improve metabolic stability and binding affinity. For example, ORY-2001 uses a cyclopropane ring to target epigenetic enzymes .

- Psychoactive Substances : NBOMe derivatives highlight the ethical and safety challenges of structural modifications for receptor activation, emphasizing the need for regulated research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.